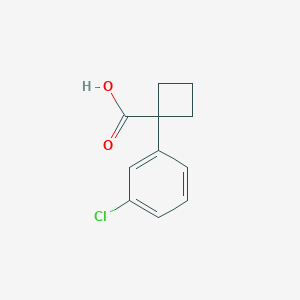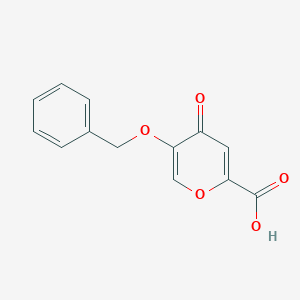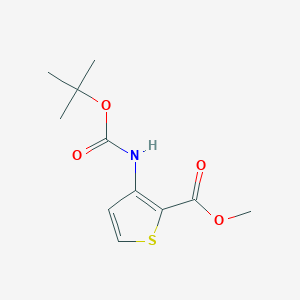
Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
Overview
Description
Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate, often referred to as MTBCA, is a highly versatile molecule with a wide range of applications in organic synthesis, biochemistry, and pharmacology. This molecule is a derivative of thiophene, a five-membered ring aromatic compound, and is structurally similar to other thiophene derivatives. MTBCA has a wide variety of uses, including as a reagent in organic synthesis, as a synthetic intermediate, and as a biological probe. In addition, MTBCA has been used in a variety of scientific research applications, such as in vivo and in vitro studies.
Scientific Research Applications
-
Pharmaceutical Products
- Methyl-3-aminothiophene-2-carboxylate (matc) is a significantly important intermediate in pharmaceutical products .
- It is used in the production of anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .
-
Synthesis of Erythro (±) Isomer and Threo (±) Isomer
- Methyl 2- [ (tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate is used in the synthesis of Erythro (±) Isomer by Reduction and Threo (±) Isomer by Inversion Method .
- The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C .
- The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .
-
Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid
- A simple synthetic approach to racemic N - tert -butyloxycarbonyl-2-methyl-3- (1 H -1,2,4-triazol-1-yl)alanine (5) in four steps and 68% overall yield starting from oxazoline derivative 1 is reported .
- This synthesis involves the alkylation of 1 H -1,2,4-triazole with an O -tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N -protected β‑aminoalcohol by potassium permanganate .
-
Synthesis of ®-Methyl 2-((Tert-Butoxycarbonyl)Amino)-3-((Tert-Butyldimethylsilyl)Thio)Propanoate
- ®-methyl 2- ((tert-butoxycarbonyl) amino)-3- ((tert-butyldimethylsilyl) thio) propanoate, an key intermediate of the natural product Biotin which is a water-soluble vitamin, involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids, was synthesized from L-cystine in overall yield 67% through three steps .
- This synthesis included esterification, protection of amine and thiol .
-
Synthesis of 4-Nitro and 4-Aminothienyl Ureas
-
Preparation of Thienopyrimidinone Analogs
-
Synthesis of β-(1,2,4-Triazol-1-yl)alanine Derivatives
- A simple synthetic approach to racemic N - tert -butyloxycarbonyl-2-methyl-3- (1 H -1,2,4-triazol-1-yl)alanine (5) in four steps and 68% overall yield starting from oxazoline derivative 1 is reported .
- This synthesis involves the alkylation of 1 H -1,2,4-triazole with an O -tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N -protected β‑aminoalcohol by potassium permanganate .
properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)12-7-5-6-17-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOHNKXRFEUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596538 | |
| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate | |
CAS RN |
149587-72-4 | |
| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149587-72-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester](/img/structure/B180522.png)
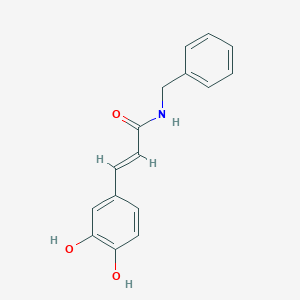
![ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B180525.png)
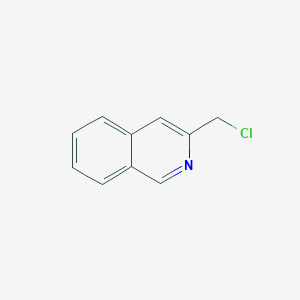
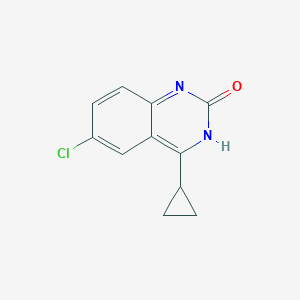


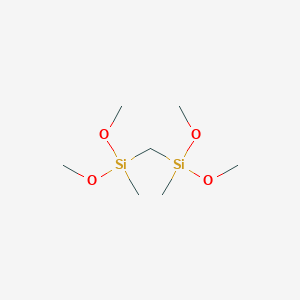
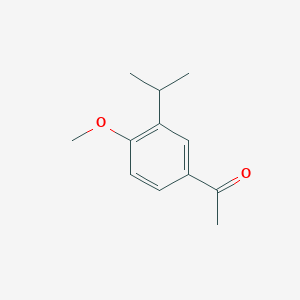
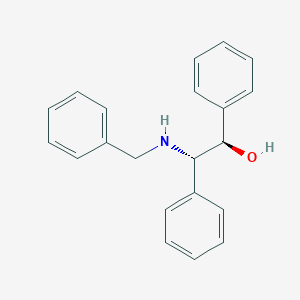
![2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B180543.png)
